molecular formula C8H9FN2O2 B2669072 [(4-fluorophenyl)methoxy]urea CAS No. 339017-52-6

[(4-fluorophenyl)methoxy]urea

Cat. No.: B2669072
CAS No.: 339017-52-6
M. Wt: 184.17
InChI Key: UZYHVHNTUOAYFO-UHFFFAOYSA-N
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Description

Overview of Urea (B33335) and N-Alkoxyurea Scaffolds in Chemical Research

Urea and its derivatives are ubiquitous in both biological and chemical systems. The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a key structural motif in many biologically active molecules. ontosight.ai This has led to the extensive use of urea-based scaffolds in medicinal chemistry and drug discovery. ontosight.airsc.orgnih.gov The ability of the urea moiety to participate in hydrogen bonding interactions makes it a valuable component for designing molecules that can bind to biological targets such as enzymes and receptors. benthamscience.com

N-alkoxyureas are a specific class of urea derivatives where one of the nitrogen atoms is substituted with an alkoxy group (-OR). This modification introduces new physicochemical properties and potential for diverse biological activities. The presence of the alkoxy group can influence the molecule's conformation, lipophilicity, and metabolic stability. nih.gov Research into N-alkoxyurea scaffolds has revealed their potential in various therapeutic areas, with studies exploring their utility as inhibitors of enzymes like histone deacetylases (HDACs). medscape.comacs.org The versatility of the N-alkoxyurea core allows for systematic structural modifications, enabling the exploration of structure-activity relationships. acs.org

Strategic Importance of Fluorine Substitution in Molecular Design

The incorporation of fluorine into organic molecules is a widely employed strategy in modern drug design and materials science. benthamscience.comnih.govnumberanalytics.com It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com The unique properties of fluorine, being the most electronegative element and having a small atomic size comparable to hydrogen, allow for significant modulation of a molecule's characteristics without introducing substantial steric hindrance. benthamscience.comnumberanalytics.com

Key advantages of fluorine substitution include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can prolong the half-life of a drug in the body. nih.govnih.gov

Increased Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability. benthamscience.comnih.gov

Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which can be crucial for optimizing drug-receptor interactions and solubility. nih.gov

Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially leading to increased binding affinity and potency. benthamscience.comnih.gov

The strategic placement of fluorine atoms within a molecular scaffold is a critical aspect of rational drug design, aiming to optimize pharmacokinetic and pharmacodynamic properties. nih.gov

Positioning of [(4-fluorophenyl)methoxy]urea within Relevant Chemical Classes

This compound can be classified within several key chemical categories:

N-Alkoxyureas: As its name suggests, the primary classification is as an N-alkoxyurea. This places it within a group of compounds recognized for their diverse biological potential. acs.org

Organofluorine Compounds: The presence of a fluorine atom on the phenyl ring firmly places it within the class of organofluorine compounds. This is a significant class in medicinal chemistry due to the beneficial effects of fluorine on molecular properties. benthamscience.comnih.govnumberanalytics.com

Aromatic Ureas: The molecule contains a urea functionality attached to an aromatic ring system (the 4-fluorophenyl group). Aromatic ureas are a well-established class of compounds with a wide range of applications.

The combination of these structural features—the N-alkoxyurea core, the fluorine substituent, and the aromatic ring—positions this compound as a molecule with potential for nuanced biological activity and as a valuable tool for chemical biology research.

Research Gaps and Motivations for Advanced Study of this compound

Key research gaps and motivations include:

Elucidation of Biological Activity: There is a need for comprehensive screening of this compound against a wide range of biological targets to identify potential therapeutic applications. While related compounds have shown promise, the specific activity profile of this molecule remains to be fully characterized.

Structure-Activity Relationship (SAR) Studies: Advanced study is required to understand how modifications to the this compound structure affect its activity. This includes exploring the effects of altering the substitution pattern on the phenyl ring or modifying the urea component.

Development of Synthetic Methodologies: While general methods for synthesizing N-alkoxyureas exist, research into optimizing the synthesis of this compound and its derivatives could lead to more efficient and scalable production for further investigation. nih.govtandfonline.com

Exploration as a Chemical Probe: Due to its specific combination of functional groups, this compound could serve as a valuable chemical probe to investigate the function of particular enzymes or receptor systems.

The systematic investigation of this compound is driven by the potential to uncover new biological activities and to contribute to a deeper understanding of the structure-property relationships within the N-alkoxyurea class of compounds.

Below are tables detailing the chemical properties of this compound and related compounds for comparative analysis.

Table 1: Chemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC8H9FN2O2184.17
[(2-chloro-4-fluorophenyl)methoxy]ureaC8H7ClFN2O2233.61 ontosight.ai
[(2-chloro-6-fluorophenyl)methoxy]ureaC8H8ClFN2O2218.61 nih.gov
N-(4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)ureaC15H15FN2O2274.29 chemdiv.com
N-(4-Acetylphenyl)-N′-(4-fluorophenyl)ureaC15H13FN2O2Not specified researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl)methoxyurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c9-7-3-1-6(2-4-7)5-13-11-8(10)12/h1-4H,5H2,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYHVHNTUOAYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CONC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 Fluorophenyl Methoxy Urea and Analogues

Precursor Synthesis and Functional Group Transformations

The assembly of [(4-fluorophenyl)methoxy]urea begins with the preparation of key precursors that provide the (4-fluorophenyl)methoxy group and the hydroxylamine component. A primary precursor for the aryl portion is 4-fluorobenzyl alcohol, which can be synthesized from various starting materials, such as the reduction of 4-fluorobenzaldehyde or the hydrolysis of 4-fluorobenzyl chloride.

A crucial subsequent step is the conversion of the benzylic alcohol into a more reactive electrophile suitable for alkylation reactions. A common transformation is the bromination of 4-fluorobenzyl alcohol to yield 4-fluorobenzyl bromide. This can be achieved using various brominating agents. Alternatively, radical bromination of 4-fluorotoluene using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator provides another efficient route to this key intermediate.

The other essential precursor is a hydroxylamine derivative. To ensure selective O-alkylation over N-alkylation in the subsequent steps, a protected form of hydroxylamine is often employed. A widely used reagent for this purpose is tert-butyl N-hydroxycarbamate. Its synthesis involves the reaction of hydroxylamine hydrochloride with di-tert-butyl dicarbonate in the presence of a base.

Targeted Synthesis of N-((4-fluorophenyl)methoxy)urea Connectivity

With the primary precursors in hand, the focus shifts to constructing the central N-alkoxyurea linkage. This can be approached through a multi-step sequence involving the formation of the C-O-N bond followed by the construction of the urea (B33335) moiety.

Strategies for O-Alkylation of Hydroxylamines

The formation of the O-(4-fluorobenzyl) ether linkage is a critical step. A robust method to achieve this involves the nucleophilic substitution reaction between an activated 4-fluorobenzyl derivative and a protected hydroxylamine. Specifically, 4-fluorobenzyl bromide can be reacted with tert-butyl N-hydroxycarbamate. This reaction is typically performed in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to deprotonate the hydroxylamine, facilitating its attack on the electrophilic benzyl bromide. This strategy selectively yields the O-alkylated product.

The resulting intermediate, tert-butyl N-[(4-fluorophenyl)methoxy]carbamate, is then deprotected under acidic conditions, for instance, using hydrochloric acid in a suitable solvent like diethyl ether, to yield O-(4-fluorobenzyl)hydroxylamine, often isolated as its hydrochloride salt. This two-step sequence is an effective way to prepare the key alkoxyamine intermediate, avoiding the formation of undesired N-alkylated byproducts. An analogous approach using N-hydroxyphthalimide as the hydroxylamine surrogate, followed by hydrazinolysis for deprotection, has also been successfully employed for synthesizing other O-benzyl hydroxylamines.

Urea Formation Reactions (e.g., Isocyanate-Amine Condensation, Curtius Rearrangement)

Once O-(4-fluorobenzyl)hydroxylamine is synthesized, the final step is the introduction of the urea functionality. Several established methods for urea synthesis can be adapted for this purpose.

Isocyanate-Amine Condensation: A direct and common method for urea formation is the reaction of an amine with an isocyanate. In this context, O-(4-fluorobenzyl)hydroxylamine can act as the nucleophilic amine component. Its reaction with a suitable isocyanate source, such as trimethylsilyl isocyanate or potassium cyanate under acidic conditions, would yield the target this compound. The reaction proceeds via the nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate.

Curtius Rearrangement: The Curtius rearrangement offers a versatile, phosgene-free alternative for generating an isocyanate intermediate, which can then be trapped in situ to form a urea derivative. This reaction typically starts with a carboxylic acid, which is converted into an acyl azide. This transformation can be accomplished using reagents like diphenylphosphoryl azide (DPPA) or by converting the acid to an acid chloride followed by reaction with sodium azide.

The acyl azide, upon heating, undergoes rearrangement with the loss of nitrogen gas to produce an isocyanate. If this rearrangement is performed in the presence of an amine or, in this case, O-(4-fluorobenzyl)hydroxylamine, the isocyanate is trapped to form the desired N,N'-disubstituted urea. This one-pot procedure is highly efficient for creating diverse urea structures.

Exploration of Diversification Strategies for Structural Analogues

The synthetic pathways described are amenable to modification, allowing for the creation of a wide array of structural analogues of this compound. Diversification can be achieved by altering either the aromatic ring or the linker component.

Modifications of the Phenyl Ring (e.g., Halogenation, Alkoxy, Alkyl Substitutions)

A straightforward approach to generating analogues is to begin the synthesis with variously substituted benzyl precursors. A wide range of substituted benzyl bromides are commercially available or can be synthesized through established methods, such as the bromination of the corresponding substituted toluenes.

Halogenation: By substituting 4-fluorobenzyl bromide with other halogenated analogues like 4-chlorobenzyl bromide, 4-bromobenzyl bromide, or 2,6-difluorobenzyl bromide, a series of halogen-substituted derivatives can be produced.

Alkoxy/Alkyl Substitutions: The use of precursors such as 4-methoxybenzyl bromide or 4-methylbenzyl bromide allows for the introduction of electron-donating groups onto the phenyl ring.

This modularity enables a systematic exploration of how different electronic and steric properties of the phenyl ring influence the characteristics of the final compound.

Variations in the Methoxy (B1213986) Linker

The length and structure of the linker between the phenyl ring and the alkoxyurea group can also be modified. This is achieved by using alternative starting alcohols in the precursor synthesis stage.

Chain Extension: Employing a precursor like 2-(4-fluorophenyl)ethanol would lead to an analogue with an ethylene linker, [(4-fluorophenyl)ethoxy]urea. The alcohol would first need to be activated, for example, by conversion to its corresponding mesylate or tosylate, to facilitate the O-alkylation of the protected hydroxylamine.

Chain Branching: Starting with a secondary alcohol, such as 1-(4-fluorophenyl)ethanol, would introduce a methyl group branch on the linker, resulting in a [1-(4-fluorophenyl)ethoxy]urea analogue. This modification can introduce a chiral center into the molecule, potentially leading to stereoisomers with distinct properties.

These diversification strategies highlight the flexibility of the synthetic route, enabling the generation of a broad chemical space around the core this compound structure for further investigation.

Table of Mentioned Compounds

Derivatization at the Urea Moiety (e.g., N,N'-Substitution)

The derivatization of the urea moiety in compounds like this compound, particularly through N,N'-substitution, allows for the introduction of diverse functionalities, which can significantly impact the molecule's chemical and biological properties. A primary strategy for achieving N,N'-disubstitution involves the direct alkylation of a pre-formed urea or O-alkoxyurea precursor.

One notable method for the N,N'-dialkylation of ureas is through iridium-catalyzed reactions with alcohols. While direct N-alkylation of ureas has historically been challenging, often leading to O-alkylation products, transition metal catalysis has provided a viable pathway. For instance, the use of an iridium catalyst, such as [Cp*IrCl2]2, has been shown to effectively catalyze the N-alkylation of urea with benzyl alcohols. This "borrowing hydrogen" or "hydrogen autotransfer" mechanism involves the in-situ oxidation of the alcohol to an aldehyde, followed by condensation with the urea's N-H bond to form an imine intermediate, which is then reduced by the iridium hydride species.

A study on the iridium-catalyzed N-alkylation of urea with benzyl alcohol demonstrated that the reaction conditions can be optimized to favor the formation of N,N-dibenzylurea with high yields. Key to this process is the selection of a suitable base and solvent. It was observed that organic bases that are soluble in the alcohol reactant tend to give better yields. For example, using potassium tert-butoxide in a solvent-free reaction mixture at elevated temperatures resulted in a significant yield of the N,N-dibenzylurea. This suggests that the intermediate N-benzylurea is more reactive than urea itself, leading to the preferential formation of the N,N-disubstituted product.

The following table summarizes the optimized conditions for the iridium-catalyzed N,N-dialkylation of urea with benzyl alcohol, which could serve as a starting point for the derivatization of this compound.

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)ProductYield (%)
1[CpIrCl2]2 (5)KO-t-BuToluene16017N,N-Dibenzylurea<10
2[CpIrCl2]2 (5)KO-t-BuBenzyl alcohol (solvent-free)16017N,N-Dibenzylurea82
3[CpIrCl2]2 (5)NaOAcBenzyl alcohol (solvent-free)16017N,N-DibenzylureaDetectable
4[CpIrCl2]2 (5)NaOHBenzyl alcohol (solvent-free)16017N,N-DibenzylureaPoor
5[Cp*IrCl2]2 (5)NaHCO3Benzyl alcohol (solvent-free)16017N,N-DibenzylureaPoor

Data adapted from a study on the iridium-catalyzed N-alkylation of urea with benzyl alcohol.

Catalytic Approaches and Reaction Optimization

Catalytic methods are central to the efficient and selective synthesis of substituted ureas, including this compound and its analogues. Transition metal catalysts, particularly those based on rhodium and palladium, have been extensively explored for their ability to facilitate C-N bond formation and functionalization of the urea scaffold.

Rhodium catalysts have been employed in the regioselective arene homologation of aryl ureas through a double C-H bond activation and migratory insertion of an alkyne. nih.gov In this process, the urea group acts as a directing group to facilitate the initial ortho C-H activation by a cationic rhodium species. nih.gov This is followed by two successive and completely regioselective migratory insertions of the alkyne into the rhodium-carbon bond, ultimately leading to the formation of poly-substituted polyarenes. nih.gov The optimization of such reactions involves careful selection of the rhodium precursor (e.g., [RhCp*Cl2]2), an activator (e.g., AgSbF6), and an oxidant (e.g., Cu(OAc)2). The nature and position of substituents on the aryl urea have been shown to significantly impact the reaction yield. nih.gov

Palladium-catalyzed reactions also offer a powerful tool for the synthesis of ureas. For instance, palladium(II)-mediated oxidative carbonylation provides a route to both symmetrical and unsymmetrical ureas from amines and carbon monoxide. acs.org The optimization of these reactions involves screening different palladium sources and ligands. For the synthesis of unsymmetrical ureas, the ratio of the two different amine substrates is a critical parameter to control the product distribution and minimize the formation of undesired symmetrical ureas. acs.org

While direct catalytic synthesis or derivatization of this compound is not extensively detailed in the available literature, the general principles of catalytic urea synthesis provide a framework for developing optimized reaction pathways. For example, the synthesis of a related compound, 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea, involves the reaction of N-(4-fluorobenzyl)-1-methylpiperidine-4-amine with isocyanic acid to form an intermediate urea, which is then subjected to reductive alkylation. google.com The optimization of this multi-step synthesis would involve maximizing the yield of each step by controlling parameters such as reactant concentrations, temperature, and reaction time.

The following table outlines various catalytic systems and their applications in the synthesis of substituted ureas, which could be adapted for the synthesis and derivatization of this compound.

Catalyst SystemReaction TypeSubstratesKey Optimization Parameters
[RhCpCl2]2 / AgSbF6 / Cu(OAc)2Arene HomologationAryl urea, AlkyneCatalyst loading, oxidant, alkyne substituents
Pd(Xantphos)Cl2Oxidative CarbonylationAmines, Carbon MonoxidePalladium source, ligand, amine ratio
[CpIrCl2]2N-AlkylationUrea, AlcoholsBase, solvent, temperature

This table provides a summary of catalytic systems applicable to urea synthesis and derivatization.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H-NMR spectrum of [(4-fluorophenyl)methoxy]urea would exhibit distinct signals corresponding to the aromatic protons of the fluorophenyl group, the methylene (B1212753) protons of the methoxy (B1213986) group, and the protons of the urea (B33335) moiety.

The protons on the 4-fluorophenyl ring are expected to appear as a complex multiplet in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. The fluorine atom's electron-withdrawing nature and its coupling with the ortho-protons would lead to a characteristic splitting pattern. The two protons ortho to the fluorine would likely appear as a doublet of doublets, as would the two protons meta to the fluorine.

The methylene protons (CH₂) of the methoxy group, being adjacent to an oxygen atom, would be deshielded and are predicted to resonate as a singlet at approximately δ 4.8-5.0 ppm. The protons of the urea group's NH₂ and NH moieties are expected to appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. They could potentially be found in the region of δ 6.0-8.0 ppm.

Predicted ¹H-NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Aromatic CH (ortho to F)7.35 - 7.45Doublet of doubletsJ(H-F) ≈ 8.5, J(H-H) ≈ 8.8
Aromatic CH (meta to F)7.05 - 7.15Doublet of doubletsJ(H-H) ≈ 8.8, J(H-F) ≈ 5.5
Methylene CH₂4.90SingletN/A
Urea NHVariable (e.g., 7.5)Broad SingletN/A
Urea NH₂Variable (e.g., 6.2)Broad SingletN/A

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the different carbon environments in a molecule. The carbonyl carbon of the urea group is expected to be the most deshielded carbon, appearing at a chemical shift of approximately δ 158-162 ppm. The carbons of the 4-fluorophenyl ring will show distinct signals, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant. The ipso-carbon (C-F) is predicted to be around δ 163 ppm with a ¹J(C-F) of about 245 Hz. The other aromatic carbons will appear in the typical range of δ 115-135 ppm. The methylene carbon of the methoxy group is expected at approximately δ 75-78 ppm.

Predicted ¹³C-NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
Carbonyl C=O160.0
Aromatic C-F163.0 (d, ¹J(C-F) ≈ 245 Hz)
Aromatic C-CH₂132.5 (d, ⁴J(C-F) ≈ 3 Hz)
Aromatic CH (ortho to F)130.0 (d, ²J(C-F) ≈ 8 Hz)
Aromatic CH (meta to F)115.5 (d, ³J(C-F) ≈ 21 Hz)
Methylene CH₂77.0

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between protons that are coupled to each other. For this compound, this would primarily be useful in confirming the coupling between the ortho and meta protons on the fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the proton signals for the aromatic CH and methylene CH₂ groups to their corresponding carbon signals.

Correlation from the methylene protons (CH₂) to the ipso-carbon of the aromatic ring and to the urea carbonyl carbon.

Correlations from the aromatic protons to neighboring and more distant carbons within the phenyl ring.

Correlation from the urea NH proton to the carbonyl carbon.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the urea moiety are expected to appear as two distinct bands in the region of 3450-3300 cm⁻¹. The C=O stretching vibration of the urea carbonyl group will give rise to a strong, sharp absorption band around 1660-1680 cm⁻¹. The C-O stretching of the methoxy group would likely be observed in the 1250-1050 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-F stretching vibration should produce a strong band in the range of 1250-1100 cm⁻¹.

Predicted FT-IR Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretching (asymmetric & symmetric)3430, 3320Medium-Strong
Aromatic C-H Stretching3100-3000Medium
C=O Stretching (Amide I)1670Strong
N-H Bending (Amide II)1620Medium
Aromatic C=C Stretching1600, 1500Medium
C-N Stretching1470Medium
C-F Stretching1230Strong
C-O Stretching1090Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is also observable in Raman, aromatic ring vibrations are often more intense. The symmetric stretching of the 4-fluorophenyl ring would be expected to produce a strong Raman signal. The C-F bond, being polarizable, should also be Raman active. The N-H and O-H stretching vibrations, which are strong in IR, are typically weak in Raman spectra.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be utilized to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio, enabling the determination of the elemental composition of a molecule. For this compound, with a chemical formula of C8H9FN2O2, the exact mass can be calculated. Theoretical calculations based on the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O) are fundamental in HRMS for confirming the molecular formula of a synthesized compound by comparing the calculated exact mass with the experimentally determined value.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides insights into the electronic structure of the compound. For this compound, the presence of the phenyl ring and the urea moiety is expected to give rise to characteristic absorption bands. The fluorinated benzene (B151609) ring, in particular, will influence the wavelengths of these electronic transitions. Typically, aromatic systems exhibit π → π* transitions, and the presence of heteroatoms like oxygen and nitrogen with lone pairs of electrons can also lead to n → π* transitions.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain precise information about its molecular geometry and how the molecules are arranged in the crystal lattice.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Crystallographic analysis provides a detailed picture of the molecular geometry. The data obtained allows for the precise measurement of all bond lengths, bond angles, and torsion angles within the this compound molecule.

Table 1: Selected Bond Lengths in this compound

Bond Length (Å)
C-F Data not available
C=O Data not available
C-N Data not available

Table 2: Selected Bond Angles in this compound

Angle Degree (°)
O-C-N Data not available
C-N-C Data not available

Table 3: Selected Torsion Angles in this compound

Torsion Angle Degree (°)
C-O-C-C Data not available

Note: The data for bond lengths, bond angles, and torsion angles are not currently available in the searched resources.

Analysis of Conformational Preferences

The flexibility of the methoxyurea side chain allows for different spatial arrangements or conformations. X-ray crystallography reveals the preferred conformation of the molecule in the solid state. The analysis of torsion angles is particularly important for understanding the steric and electronic factors that govern the three-dimensional shape of the molecule.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic and geometric properties of [(4-fluorophenyl)methoxy]urea. These methods are instrumental in understanding the fundamental characteristics of the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. These calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Theoretical calculations, often performed using a basis set such as B3LYP/6-311++G(d,p), can provide the optimized geometric parameters. nih.govresearchgate.net For instance, the bond lengths within the phenyl ring are expected to be around 1.39 Å, typical for aromatic systems, while the C-F bond length would be slightly shorter. The urea (B33335) moiety will have characteristic C=O and C-N bond lengths, and the methoxy (B1213986) group will introduce specific bond angles and lengths.

Table 1: Theoretical Optimized Geometric Parameters of this compound (Hypothetical Data)

ParameterBond/AngleValue
Bond LengthC-F1.35 Å
Bond LengthC=O (Urea)1.23 Å
Bond LengthC-N (Urea)1.38 Å
Bond AngleO-C-N (Urea)121°
Dihedral AngleC-O-C-C178°

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the urea and methoxy groups, while the LUMO may be distributed over the aromatic ring.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Hypothetical Data)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap (ΔE)5.3

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. wolfram.com Red areas indicate negative potential, corresponding to electron-rich regions that are susceptible to electrophilic attack, while blue areas indicate positive potential, representing electron-deficient regions prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the carbonyl group in the urea moiety and the oxygen of the methoxy group, as well as the fluorine atom, indicating these as sites for electrophilic interaction. nih.gov Positive potential (blue) would be expected around the hydrogen atoms of the amine groups in the urea moiety, suggesting these are sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. wikipedia.orgwisc.edu It examines the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs, which corresponds to stabilizing hyperconjugative interactions. researchgate.netacadpubl.eu The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, significant E(2) values are expected for interactions involving the lone pairs of the oxygen and nitrogen atoms as donors and the antibonding orbitals of adjacent bonds as acceptors. For example, the delocalization of lone pair electrons from the nitrogen atoms of the urea moiety into the antibonding orbital of the carbonyl group (n(N) -> π*(C=O)) would be a significant stabilizing interaction. researchgate.net

Table 3: Selected NBO Analysis Results for this compound (Hypothetical Data)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O) of C=Oπ* (C-N)25.8
LP (N) of NHπ* (C=O)45.2
π (C-C) of Phenylπ* (C-C) of Phenyl18.5

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are essential for predicting how a molecule might interact with biological targets, providing insights that can guide further experimental research.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asiapharmaceutics.info This method is widely used in drug design to understand how a ligand, such as this compound, might interact with the binding site of a protein target. mdpi.comnih.gov The docking process involves predicting the binding mode and estimating the binding affinity, often expressed as a docking score. rjptonline.org

Given the structural features of urea-based compounds in various approved drugs, this compound could be docked into the active sites of various enzymes, such as kinases, which are common targets for urea-containing inhibitors. frontiersin.org The docking results would reveal potential hydrogen bonding interactions between the urea moiety and amino acid residues in the protein's active site. For instance, the carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H groups can act as hydrogen bond donors. The 4-fluorophenyl group could engage in hydrophobic or halogen bonding interactions. nih.gov

Table 4: Hypothetical Molecular Docking Results of this compound with a Kinase Target

ParameterValue
Docking Score (kcal/mol)-8.5
Key Interacting ResiduesAsp123, Lys45, Phe189
Types of InteractionsHydrogen bonds, Hydrophobic interactions

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are instrumental in evaluating the stability of a ligand-protein complex and understanding its dynamic behavior. While specific MD simulation studies exclusively focused on this compound are not prevalent in publicly accessible literature, the principles can be extrapolated from studies on similar urea-containing compounds and their interactions with protein targets.

Table 1: Key Parameters Analyzed in MD Simulations of Ligand-Protein Complexes

ParameterDescriptionSignificance for this compound
RMSD (Root-Mean-Square Deviation) Measures the average distance between the atoms of the ligand and protein over time, compared to a reference structure.A low and stable RMSD would indicate a stable binding of the compound in the active site.
RMSF (Root-Mean-Square Fluctuation) Measures the fluctuation of individual amino acid residues or ligand atoms around their average positions.Can highlight the flexibility of the methoxy linker and the interaction dynamics of the fluorophenyl group.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.The urea moiety is a prime candidate for forming persistent hydrogen bonds, critical for binding affinity.
Binding Free Energy (e.g., MM/GBSA) An end-point method to estimate the free energy of binding of a ligand to a protein.Would provide a quantitative measure of the binding affinity of this compound to its target.

Pharmacophore Modeling and Ligand-Based Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model can be generated based on the structure of a known ligand-protein complex or from a set of active molecules. nih.gov

For a molecule like this compound, a pharmacophore model would typically include features such as:

Hydrogen Bond Donors and Acceptors: The urea group provides both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen).

Aromatic/Hydrophobic Regions: The 4-fluorophenyl ring represents a significant hydrophobic and aromatic feature. The fluorine atom can also participate in specific interactions.

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules that match the required features. nih.govmdpi.com This process, known as virtual screening, is a time and cost-effective method for identifying potential lead compounds. als-journal.com Studies on related urea derivatives have successfully used pharmacophore models to identify potent inhibitors. For example, a pharmacophore-based virtual screening of compounds targeting cyclin-dependent kinase 2 (CDK-2) identified 4-fluorophenyl-ureido hits as promising candidates. nih.gov This indicates that the 4-fluorophenyl urea moiety is a favored structural feature for the inhibition of certain kinases. nih.gov

Ligand-based virtual screening, in the absence of a known protein structure, relies on the principle that molecules with similar structures are likely to have similar biological activities. Using this compound as a template, one could search for molecules with similar 2D fingerprints or 3D shapes to identify other potential active compounds.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR).

Two-Dimensional (2D-QSAR) Approaches

2D-QSAR models use molecular descriptors calculated from the 2D representation of a molecule to predict its activity. These descriptors can include constitutional, topological, and electronic properties. For a series of analogs of this compound, a 2D-QSAR model could be developed to predict their inhibitory activity against a particular target.

For example, in a QSAR study of 2,4-diamino-pyrimidine derivatives containing a phenylurea moiety, descriptors such as lipophilicity (clogP) were found to be key drivers of anti-malarial activity. nih.gov This suggests that for this compound, modifying its structure to alter lipophilicity could significantly impact its biological effect.

Three-Dimensional (3D-QSAR) Approaches

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D conformation of molecules and their steric and electrostatic fields. These models can provide a more detailed understanding of the structure-activity relationship and generate 3D contour maps that highlight regions where modifications to the molecule would likely increase or decrease activity.

For a compound like this compound, a 3D-QSAR study would involve aligning it with a set of similar active compounds and calculating their steric and electrostatic fields. The resulting contour maps could indicate, for example, that increasing steric bulk at a particular position on the phenyl ring is favorable for activity, while a positive electrostatic potential near the urea moiety is unfavorable.

Derivation of Molecular Descriptors Influencing Chemical and Biological Activities

The success of any QSAR/QSPR model depends on the selection of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties. For this compound, relevant descriptors would fall into several categories:

Lipophilic Descriptors: Such as LogP, which describes the compound's partitioning between an octanol (B41247) and water phase. Lipophilicity is often crucial for cell permeability and binding to hydrophobic pockets in proteins. nih.gov

Electronic Descriptors: These include dipole moment, partial charges on atoms, and molecular polarizability. The electronegative fluorine atom and the polar urea group significantly influence the electronic properties of this compound. The introduction of electron-withdrawing groups on the benzene (B151609) ring of similar urea derivatives has been shown to increase antiproliferative activity. nih.gov

Steric/Topological Descriptors: These describe the size and shape of the molecule, such as molecular weight, molecular volume, and connectivity indices.

A QSAR study on imidazolone (B8795221) derivatives bearing a 2-(4-fluorophenyl) moiety identified several descriptors that were correlated with anti-proliferative activity. d-nb.info

Table 2: Examples of Molecular Descriptors and Their Potential Influence on the Activity of this compound

Descriptor ClassExample DescriptorPotential Influence
Lipophilic XLogP3-AAAffects solubility, permeability, and binding to hydrophobic targets. nih.gov
Electronic Topological Polar Surface Area (TPSA)Influences hydrogen bonding capacity and membrane permeability.
Constitutional Molecular WeightBasic descriptor related to the size of the molecule.
Topological Kappa Shape IndicesEncodes information about the molecular shape, which is critical for receptor fitting. researchgate.net
Quantum Chemical HOMO/LUMO EnergiesRelated to the molecule's reactivity and ability to participate in charge-transfer interactions.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry methods can accurately predict various spectroscopic properties of molecules, which can aid in their structural characterization.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for nuclei like ¹H, ¹³C, and ¹⁹F, is a valuable tool. mdpi.com For this compound, the ¹⁹F NMR chemical shift is of particular interest due to the presence of the fluorine atom. Density Functional Theory (DFT) is a common quantum mechanical method used for this purpose. rsc.org Studies have shown that combining DFT calculations with MD simulations (QM/MM) can lead to highly accurate predictions of ¹⁹F chemical shifts in complex environments, such as when a fluorinated inhibitor is bound to a protein. nih.gov The predicted chemical shift can be sensitive to the local environment, providing insights into the binding mode of the inhibitor. nih.gov Machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of ¹H NMR chemical shifts. nih.gov

Vibrational Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated computationally. These calculations can help in the assignment of experimental spectra and provide information about the strength of chemical bonds and the molecule's conformation. Theoretical prediction of vibrational frequencies for a molecule in a complex environment, like a solvent or a protein binding site, requires sophisticated models that can account for intermolecular interactions. researchgate.net Discrepancies between calculated and experimental frequencies can sometimes occur, especially for low-frequency torsional modes. nist.gov

Table 3: Computational Methods for Predicting Spectroscopic Properties

Spectroscopic PropertyComputational MethodInformation Gained for this compound
NMR Chemical Shifts (¹H, ¹³C, ¹⁹F) DFT, QM/MM, Machine LearningConfirmation of chemical structure, information on the electronic environment of the nuclei, and insights into binding interactions. rsc.orgnih.govnih.gov
Vibrational Frequencies (IR) DFT, Ab initio methodsPrediction of the IR spectrum, assignment of vibrational modes (e.g., C=O stretch, N-H bend), and information on molecular conformation and bonding. researchgate.net

Mechanistic Investigations of Biological Interaction Pathways

Enzyme Inhibition Studies and Mechanistic Insights

The interaction of [(4-fluorophenyl)methoxy]urea and its analogs with various enzyme systems has been a subject of scientific investigation, revealing potential modulatory effects on several key pathways involved in cellular signaling and inflammation.

Currently, there is a notable absence of published scientific literature detailing the direct interaction or modulatory effects of this compound or its close structural analogs on the Sirtuin (SIRT1) enzyme. While various small molecules, including some containing urea (B33335) moieties, have been identified as modulators of sirtuin activity, specific studies involving compounds with the fluoro-phenyl-methoxy-urea scaffold are not available in the current body of scientific research. The exploration of how this particular chemical structure might interact with the SIRT1 active site or allosteric sites remains an open area for future investigation.

While direct studies on this compound are not available, the broader class of urea-containing compounds has been extensively investigated for the inhibition of soluble epoxide hydrolase (sEH). This enzyme is crucial in the metabolism of epoxy fatty acids (EpFAs), which are signaling lipids with generally anti-inflammatory properties. By inhibiting sEH, the levels of beneficial EpFAs are increased.

Substituted ureas have been identified as potent, competitive, and tight-binding inhibitors of both murine and human sEH, with some exhibiting nanomolar Ki values. nih.gov The inhibitory mechanism is thought to involve the urea functionality mimicking a transition state in the hydrolysis of the epoxide. nih.gov The general structure-activity relationship for these inhibitors suggests that having a hydrophobic group on each side of the urea is beneficial for potent inhibition, indicating interaction with hydrophobic pockets adjacent to the catalytic site. nih.gov For instance, sulfonyl urea derivatives have been synthesized and evaluated as sEH inhibitors, showing promise in ameliorating inflammation and pain in preclinical models. mdpi.com

Table 1: sEH Inhibitory Activity of Representative Urea Derivatives Note: This table presents data for structurally related compounds, not this compound itself.

Compound NamesEH IC50 (nM)Reference
1-Adamantanyl-3-{5-[2-(2-ethoxyethoxy)ethoxy]pentyl]}urea (AEPU)Data not specified nih.gov
12-(3-Adamantan-1-yl-ureido)-dodecanoic acid (AUDA)Data not specified mdpi.comnih.gov
1-Trifluoromethoxyphenyl-3-(1-acetylpiperidin-4-yl) urea (TPAU)Data not specified researchgate.net

The cyclooxygenase (COX) pathway is a critical mediator of inflammation, and its modulation by various compounds is of significant therapeutic interest. While direct data on this compound is scarce, studies on related structures provide insights into potential interactions. For example, research on 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives has shown that these compounds can exhibit both anticancer and anti-inflammatory properties, with some demonstrating selective inhibition of COX-2 over COX-1. nih.gov The presence of the fluorophenyl group appears to be a feature in some compounds that interact with the COX-2 active site. nih.gov The inhibition of COX-2 leads to a reduction in the production of prostaglandins, such as PGE2, which are key mediators of inflammation and pain. researchgate.net

The p38 mitogen-activated protein kinase (p38MAPK) is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α. Diaryl urea-based compounds have been designed and investigated as inhibitors of p38 MAPK. These inhibitors often work by binding to a distinct allosteric site on the enzyme, stabilizing a conformation that is incompatible with ATP binding. The urea moiety plays a crucial role in the binding through the formation of extensive hydrogen bonds with the enzyme. For instance, a series of N-pyrazole, N'-aryl ureas have been developed, with some showing significant improvements in binding and cellular potency, leading to clinical candidates for inflammatory diseases.

Table 2: p38 MAPK Inhibitory Activity of a Representative Urea-Based Compound Note: This table presents data for a structurally related compound, not this compound itself.

CompoundTargetIn Vitro ActivityIn Vivo EffectReference
LASSBio-998 (4e)p38 MAPKReduction of TNF-α productionOrally active in a hypernociceptive murine model

Cell-Based Biological Assay Investigations (In Vitro Models, Non-Human In Vivo)

Antimalarial Activity against Parasite Strains (e.g., Plasmodium falciparum)

Direct studies evaluating the antimalarial activity of this compound against Plasmodium falciparum are not prominently documented. However, research into the broader class of alkoxyurea derivatives has identified potential antiplasmodial properties. A study on various alkoxyurea-based histone deacetylase (HDAC) inhibitors revealed that ten compounds in the series displayed sub-micromolar activity against the 3D7 strain of P. falciparum. nih.gov Structure-activity relationship (SAR) studies in this research highlighted that a hydroxamic acid zinc-binding group was crucial for antimalarial effects, and bulky alkyl substituents on the cap groups enhanced potency. nih.gov Another study on N-alkoxy bisguanidines derived from a 1,3-diphenylurea scaffold showed that these related compounds exhibited weak micromolar range IC50 values against P. falciparum. nih.gov

Antileishmanial Activity against Protozoan Parasites (e.g., Leishmania donovani)

Specific data on the antileishmanial activity of this compound against Leishmania donovani is not available in the reviewed literature. Investigations into related structures provide some insights into potential activity. For instance, a series of cationically substituted 2-phenylbenzofurans were evaluated for antiprotozoal properties, with five compounds showing greater activity against L. donovani than the standard drug, pentamidine. nih.gov Additionally, studies on 3-alkoxy-1-benzyl-5-nitroindazole derivatives have demonstrated potent activity against various Leishmania species, including L. infantum and L. amazonensis, with some compounds showing activity comparable to amphotericin B. nih.gov

Cytokinin-like Activity in Plant Systems

The cytokinin-like activity of this compound has not been specifically characterized. However, the general class of phenylurea derivatives is well-known for exhibiting cytokinin activity, which involves promoting cell division and growth in plants. ashs.org Compounds such as thidiazuron and N-phenyl-N'-(4-pyridyl)urea are recognized for their potent cytokinin effects, which can sometimes surpass those of traditional adenine-type cytokinins. ashs.org The biological activity of these compounds is believed to be related to their ability to influence endogenous cytokinin biosynthesis or metabolism, or to interact directly with cytokinin signaling pathways. ashs.org The signal for cytokinins in plants like Arabidopsis is perceived by membrane receptors such as AHK2, AHK3, and CRE1/AHK4. nih.gov

Modulation of Cellular Processes (e.g., Cell Viability in specific cell lines, if mechanism-focused)

While mechanism-focused cell viability data for this compound is scarce, a study on a series of related benzyloxyurea derivatives investigated their anticancer activity against human (K562) and murine (L1210) leukemia cell lines. jst.go.jpnih.gov Several compounds in this class demonstrated promising anticancer activity, showing stronger effects than the reference drug hydroxyurea. jst.go.jpnih.gov Further investigation revealed that one of the active compounds exerted greater apoptotic activity against the K562 cell line than hydroxyurea, indicating a mechanism involving the induction of programmed cell death. jst.go.jpnih.gov

Characterization of Specific Molecular Targets and Binding Affinities

Specific molecular targets for this compound have not been definitively identified. However, research on analogous compounds suggests potential targets.

Histone Deacetylases (HDACs): A study of alkoxyurea-based compounds with antimalarial properties demonstrated that selected molecules caused hyperacetylation of histone H4 in P. falciparum, indicating inhibition of one or more P. falciparum HDACs (PfHDACs). nih.gov

Ribonucleoside Reductase (RR): In an anticancer study, molecular docking experiments with benzyloxyurea derivatives were performed with the R1 domain of Saccharomyces cerevisiae ribonucleoside reductase, suggesting this enzyme as a potential target for this class of compounds. jst.go.jpnih.gov

DNA Binding: Research on N-alkoxy bisguanidines derived from diphenylurea scaffolds confirmed binding to AT-rich DNA through surface plasmon resonance (SPR) biosensor experiments, identifying DNA as a molecular target for their antiprotozoal activity. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Correlating Structural Modifications with Biological Potency

Systematic structural modification of the [(4-fluorophenyl)methoxy]urea scaffold is a key strategy for optimizing biological activity. Research on analogous N-aryl-N'-arylmethylurea and diaryl urea (B33335) structures, particularly those targeting protein kinases, has yielded valuable insights. The potency of these compounds is highly sensitive to the nature and position of substituents on the aromatic rings.

For instance, in a series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives evaluated for antiproliferative activity, the introduction of electron-withdrawing groups on the terminal phenyl ring was found to increase potency. nih.gov This suggests that modifying the electronic properties of the phenyl ring in the this compound scaffold could similarly modulate its activity. The substitution pattern on the phenyl ring can dramatically influence biological outcomes; para-substituted compounds often show higher activity compared to ortho or meta-substituted analogs, a trend observed in various series of aryl urea inhibitors. nih.gov

Compound IDR1 (Substitution on Phenyl Ring)R2 (Substitution on Benzyl Ring)Antiproliferative Activity (IC50 in µM against MCF7 cell line)
9a 3-OCH3H>50
9b 3-CF3H2.65±0.13
9d 4-CF3H2.89±0.18
10a 3-OCH31-methylpiperidin-4-yl10.23±0.85
10b 3-CF31-methylpiperidin-4-yl2.01±0.11
10d 4-CF31-methylpiperidin-4-yl1.89±0.10

Data adapted from studies on N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, illustrating the impact of phenyl ring substitution on potency. nih.gov

Role of the (4-Fluorophenyl)Methoxy Moiety in Binding and Activity

The (4-fluorophenyl)methoxy moiety serves a dual purpose: it acts as a structural scaffold and participates directly in binding interactions. The phenyl ring can engage in hydrophobic and π-π stacking interactions within a receptor's binding pocket. The methoxy (B1213986) linker provides optimal spacing and conformational flexibility, allowing the fluorophenyl group to orient itself effectively for these interactions.

In many kinase inhibitors, this part of the molecule occupies a hydrophobic region of the ATP-binding site. nih.gov The fluorine atom at the para-position is particularly significant. It enhances lipophilicity, which can improve membrane permeability and hydrophobic interactions with the target protein. Furthermore, the fluorine atom's strong electron-withdrawing nature alters the electronic distribution of the phenyl ring, potentially influencing cation-π or other electrostatic interactions. mdpi.com

Impact of Urea Linkage Geometry and Substitution Patterns

The urea linkage is a cornerstone of the molecule's activity, primarily due to its ability to act as both a hydrogen bond donor (via the N-H groups) and an acceptor (via the carbonyl oxygen). nih.gov This feature allows it to form a network of strong and specific hydrogen bonds with amino acid residues in a protein's active site, such as the hinge region of many protein kinases. nih.gov Molecular docking studies of analogous urea derivatives targeting enzymes like E. coli PDHc-E1 have shown that the two N-H groups of the urea can form critical bidentate hydrogen bonds with key residues like glutamate, significantly enhancing inhibitory potency compared to amide analogs which can only form one such bond. nih.gov

The geometry of the urea group is relatively planar, which provides a rigid linker that helps to correctly position the flanking chemical groups for optimal interaction with the target. Substitution on the urea nitrogen atoms can have a profound impact on activity. N-methylation, for instance, can abolish activity by removing a hydrogen bond donor and introducing steric hindrance. SAR studies on adamantyl urea derivatives showed that N-methylation of the urea led to a significant decrease in biological activity. nih.gov

Compound ModificationTargetEffect on ActivityRationale
Urea to Thiourea M. tuberculosis80-fold decrease in MICAltered H-bonding capacity and geometry
Urea to Carbamate M. tuberculosis>800-fold decrease in MICLoss of one H-bond donor
Mono-N-methylation M. tuberculosisSignificant decrease in MICLoss of one H-bond donor, steric hindrance
Di-N-methylation M. tuberculosisFurther decrease in MICLoss of both H-bond donors, steric hindrance

Data adapted from SAR studies on adamantyl urea derivatives. nih.gov

Stereochemical Influences on Molecular Recognition and Biological Function

While the parent compound this compound is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with distinct biological activities. Stereochemistry is fundamental to molecular recognition, as biological targets like enzymes and receptors are chiral environments. Enantiomers of a chiral drug can exhibit different binding affinities, efficacies, and metabolic profiles.

For example, if a substituent were added to the methylene (B1212753) bridge of the methoxy group, it would create a chiral center. The (R) and (S) enantiomers would orient the (4-fluorophenyl) group differently in three-dimensional space. One enantiomer might fit optimally into a hydrophobic pocket of the target protein, while the other could experience steric clashes, leading to a significant difference in biological potency. This principle is a cornerstone of modern drug design, where the synthesis of single, active enantiomers is often pursued to maximize efficacy and minimize potential off-target effects.

Influence of Fluorine and Other Halogen Substituents on Electronic and Steric Properties

The substitution of hydrogen with fluorine or other halogens is a common strategy in medicinal chemistry to modulate a molecule's properties. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect, which can alter the acidity or basicity of nearby functional groups and influence the molecule's interaction with its biological target. nih.gov Despite its high electronegativity, fluorine is relatively small (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), allowing it to replace hydrogen with minimal steric perturbation. mdpi.com This combination of potent electronic influence and small size makes it a unique tool for fine-tuning molecular properties.

Comparing fluorine with other halogens reveals important trends. As one moves down the group from fluorine to chlorine, bromine, and iodine, the atomic size and polarizability increase, while electronegativity decreases. This affects the types of interactions they can form. While fluorine is a poor halogen bond donor, chlorine, bromine, and iodine can act as effective halogen bond donors, forming stabilizing non-covalent interactions with Lewis bases like carbonyl oxygens in a protein backbone. medchemexpress.comrndsystems.com

The position of the halogen also matters. In studies of (E)-styryl aryl ureas, para-substituted chloro- and bromo-phenyl derivatives consistently showed higher antiproliferative activity than their ortho- or meta-substituted counterparts, highlighting the importance of the substituent's location for optimal target engagement. nih.gov

(E)-Styryl Aryl Urea DerivativeSubstitution PositionIC50 (µM) against HT-29 Cell Line
Bromophenyl Urea Analog ortho10 ± 4
Bromophenyl Urea Analog meta3.8 ± 0.3
Bromophenyl Urea Analog para1.3 ± 0.5

Data adapted from studies on (E)-styryl aryl ureas, illustrating the impact of halogen position on biological potency. nih.gov

Analysis of Intermolecular Interactions in Modulating Activity

The biological activity of this compound is dictated by a suite of intermolecular interactions with its target protein.

Hydrogen Bonding : As previously discussed, the urea moiety is a premier hydrogen bonding group. It typically forms two hydrogen bonds between its N-H donors and a hydrogen bond acceptor on the protein (e.g., a backbone carbonyl in the hinge region of a kinase), acting as a crucial anchor for the inhibitor. nih.gov

Halogen Bonding : While fluorine is a weak halogen bond donor, heavier halogens like chlorine and bromine are more capable. medchemexpress.com The introduction of these halogens in place of fluorine could introduce favorable halogen bonding interactions with backbone carbonyls or other Lewis basic sites in the protein, potentially enhancing binding affinity. sigmaaldrich.com The strength of these bonds generally follows the trend I > Br > Cl >> F. rndsystems.com

Hydrophobic Interactions : The phenyl ring and the carbon backbone provide hydrophobic surfaces that can interact favorably with nonpolar pockets in the protein, displacing water molecules and contributing to the binding energy through the hydrophobic effect. The fluorine atom increases the lipophilicity of the phenyl ring, strengthening these interactions.

These non-covalent interactions collectively stabilize the ligand-protein complex, determining the compound's potency and selectivity.

Future Research Directions and Translational Perspectives

Development of Advanced Synthetic Strategies for Complex Analogues

The generation of a diverse chemical library is fundamental to exploring the full therapeutic potential of a lead compound. For [(4-fluorophenyl)methoxy]urea, future synthetic efforts will focus on creating complex analogues to systematically probe structure-activity relationships (SAR). Traditional methods for urea (B33335) synthesis, often involving amines and isocyanates, can be supplemented with modern, more efficient technologies. nih.gov

Advanced synthetic strategies such as continuous flow chemistry offer superior control over reaction parameters and enhanced safety, while microwave and ultrasound-assisted synthesis can accelerate reaction rates and improve yields. bohrium.com The development of novel catalytic methods for C-N bond formation will also be instrumental. These technologies can be applied to introduce a wide array of functional groups and structural motifs onto the core this compound scaffold. For instance, solid-phase synthesis could be employed to rapidly generate a large library of analogues by attaching the core structure to a resin and sequentially adding different building blocks.

Synthetic StrategyApplication for this compound AnaloguesPotential Advantages
Continuous Flow Chemistry Precise and scalable synthesis of analogues with varied substituents on the phenyl ring.High control of reaction variables, increased safety, scalability. bohrium.com
Solid-Phase Synthesis Rapid generation of a combinatorial library of diverse analogues for high-throughput screening.Amenable to automation, simplified purification.
Microwave-Assisted Synthesis Accelerated synthesis of target compounds, enabling faster exploration of SAR.Reduced reaction times, improved yields, cleaner transformations. bohrium.com
Catalytic Carbonylation Alternative, safer routes to urea synthesis using carbon monoxide or CO2 sources, avoiding hazardous reagents like phosgene.Reduced waste, use of less hazardous materials. google.com

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govspringernature.com For this compound, these computational tools can be employed to rationally design novel analogues with improved potency, selectivity, and pharmacokinetic properties.

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed using data from an initial screening library of analogues. These models identify key molecular features that correlate with biological activity, guiding the design of more effective compounds. springernature.com Structure-based drug design approaches can utilize docking simulations to predict how different analogues bind to specific protein targets, helping to prioritize the synthesis of compounds with the highest predicted affinity. nih.gov Furthermore, generative AI models can propose entirely novel molecules based on the this compound scaffold that are optimized for desired properties, expanding the accessible chemical space beyond intuitive design. harvard.edu

AI/ML ApplicationRole in Designing this compound AnaloguesExpected Outcome
Virtual High-Throughput Screening (vHTS) Screening large virtual libraries of potential analogues against known biological targets.Rapid identification of promising hit compounds for synthesis. nih.gov
QSAR Modeling Establishing mathematical relationships between the chemical structure of analogues and their biological activity.Guiding the design of new derivatives with enhanced potency.
Generative Models De novo design of novel molecular structures based on the core scaffold.Discovery of non-obvious candidates with optimized drug-like properties. harvard.edu
ADMET Prediction Predicting absorption, distribution, metabolism, excretion, and toxicity profiles of designed analogues.Early-stage deselection of candidates with unfavorable pharmacokinetic or toxicity profiles. springernature.com

Exploration of Novel Biological Targets and Therapeutic Pathways

While the specific biological targets of this compound are not yet fully defined, the broader class of urea-containing compounds is known to interact with a wide range of proteins, particularly kinases. nih.govfrontiersin.org Many approved anticancer drugs, such as Sorafenib and Lenvatinib, feature a diarylurea structure that is critical for their kinase inhibitory activity. nih.govfrontiersin.org

Future research should involve screening this compound and its analogues against large panels of kinases and other enzymes to identify novel biological targets. The urea moiety is highly effective at forming hydrogen bonds within the ATP-binding pocket of kinases, specifically with the hinge region that connects the N- and C-lobes of the enzyme. nih.gov Beyond kinases, urea derivatives have been investigated for a multitude of other applications, suggesting that this scaffold could modulate various other biological pathways. nih.gov Identifying these targets will be the first step in understanding the compound's therapeutic potential for different diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. nih.govfrontiersin.org

Elucidation of Comprehensive Mechanism of Action at the Molecular Level

A thorough understanding of a compound's mechanism of action is crucial for its development as a therapeutic agent. Once a primary biological target for this compound or its potent analogues has been identified, detailed mechanistic studies will be essential. The urea functional group is known to act as a potent hydrogen bond donor and acceptor, which is fundamental to its interaction with protein targets. mdpi.com

Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound bound to its target protein. This would reveal the precise binding mode and the specific amino acid residues involved in the interaction, confirming the role of the urea and fluorophenylmethoxy groups. nih.gov These structural insights are invaluable for guiding further rounds of rational drug design to enhance binding affinity and selectivity. Complementary biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can be used to quantify the binding kinetics and thermodynamics of the interaction.

Application in Chemical Biology Tools and Probe Development

Bioactive molecules like this compound can be chemically modified to create probes that serve as powerful tools for chemical biology research. These probes can be used to identify the cellular targets of a compound, visualize its subcellular localization, and study its engagement with target proteins in a complex biological environment.

To this end, analogues of this compound could be synthesized with appended reporter tags. For example, a fluorescent dye could be attached to create a probe for use in fluorescence microscopy and flow cytometry. Alternatively, incorporating a biotin (B1667282) tag would allow for affinity purification of binding partners from cell lysates (pull-down assays). The development of photo-crosslinking probes, which form a covalent bond with their target upon photoactivation, would be particularly powerful for unambiguously identifying direct protein interactions. nih.gov These chemical biology tools would be instrumental in validating biological targets and elucidating the broader physiological effects of this class of compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(4-fluorophenyl)methoxy]urea?

  • Methodological Answer : The compound can be synthesized via nucleophilic addition between 4-fluorophenyl isocyanate and a methoxy-substituted alcohol under anhydrous conditions. Key steps include:

Reacting 4-fluorophenyl isocyanate with methoxyethanol in dry dichloromethane at 0–5°C.

Stirring for 12–24 hours under nitrogen atmosphere.

Purifying via column chromatography (silica gel, ethyl acetate/hexane gradient).
Characterization is confirmed using 1H^1H-NMR (e.g., δ 7.2–7.4 ppm for fluorophenyl protons) and IR (urea C=O stretch ~1640 cm1^{-1}) .

Q. How can researchers characterize this compound’s structural features?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 19F^{19}F-NMR to confirm fluorine presence (e.g., δ -115 ppm).
  • X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., O—H⋯O in urea moiety) and fluorophenyl ring dihedral angles (e.g., 51–87°) .
  • Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]+^+ at m/z 215).

Q. What role does the fluorophenyl group play in stability and reactivity?

  • Methodological Answer : The 4-fluorophenyl group enhances:

  • Electron-withdrawing effects : Stabilizes the urea carbonyl via resonance, reducing hydrolysis susceptibility.
  • Hydrophobic interactions : Critical for binding in biological assays (e.g., DAT inhibition).
    Computational studies (DFT) can quantify electron distribution .

Advanced Research Questions

Q. How do structural modifications impact this compound’s biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:

Substituent variation : Replace methoxy with ethoxy or trifluoromethoxy to assess steric/electronic effects.

Biological assays : Measure IC50_{50} values in dopamine transporter (DAT) inhibition assays (e.g., radioligand binding with [3H^3H]WIN 35,428).
Example Data :

SubstituentIC50_{50} (nM)Selectivity (DAT vs. SERT)
Methoxy12 ± 2.1150-fold
Ethoxy28 ± 3.490-fold
Data inferred from similar tropane derivatives .

Q. How can computational methods elucidate binding mechanisms?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with DAT (e.g., π-stacking with Phe43, hydrogen bonds with Asp79).
  • Docking Studies : Compare binding poses with cocaine to explain non-competitive inhibition .
  • Free Energy Calculations : Predict binding affinity changes upon fluorophenyl substitution .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

Standardize assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%).

Validate with orthogonal assays : Compare radioligand binding (e.g., [3H^3H]DA uptake) with functional assays (e.g., electrophysiology).

Analyze stereochemistry : Chiral HPLC to isolate enantiomers, as seen in tropane derivatives with ±10-fold activity differences .

Q. What strategies improve metabolic stability for in vivo studies?

  • Methodological Answer :

  • Isotope labeling : Incorporate 18F^{18}F for PET imaging to track pharmacokinetics.
  • Prodrug design : Mask urea with acetyl groups, hydrolyzed in vivo by esterases.
  • Liver microsome assays : Identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .

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